N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide
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Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups that contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amidation: The final step involves the amidation of the quinoline derivative with 5-(acetylamino)-2-methoxyaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-bromophenyl)quinoline-4-carboxamide
Uniqueness
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C25H20ClN3O3 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H20ClN3O3/c1-15(30)27-18-11-12-24(32-2)23(13-18)29-25(31)20-14-22(16-7-9-17(26)10-8-16)28-21-6-4-3-5-19(20)21/h3-14H,1-2H3,(H,27,30)(H,29,31) |
InChI Key |
ZRPQFFJPFNZSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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